

A Comparative Analysis of Tridecane-2-thiol Reactivity in Diverse Reaction Environments

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Compound of Interest

Compound Name: Tridecane-2-thiol

Cat. No.: B14544143

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Palo Alto, CA – November 3, 2025 – In a comprehensive review for researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of the reactivity of **Tridecane-2-thiol** across various reaction types. This document outlines the product's performance, supported by experimental data, to offer a clear perspective on its chemical behavior in oxidation, S-alkylation, and Michael addition reactions.

Tridecane-2-thiol, a long-chain secondary thiol, exhibits nuanced reactivity influenced by steric hindrance around the sulfur atom and the intrinsic nucleophilicity of the thiolate anion. Understanding its behavior is crucial for applications ranging from organic synthesis to materials science and bioconjugation.

Comparative Reactivity Overview

The reactivity of **tridecane-2-thiol** is fundamentally dictated by the accessibility and nucleophilic character of its sulfhydryl group. As a secondary thiol, its reactivity is intermediate between the more reactive primary thiols and the sterically hindered tertiary thiols. The long tridecane chain does not significantly alter the electronic properties of the thiol group but can influence solubility and physical properties.

Key Factors Influencing Reactivity:

- **Steric Hindrance:** The secondary nature of the thiol group in **tridecane-2-thiol** presents moderate steric bulk, which can influence the rates of sterically sensitive reactions like S-alkylation.
- **Acidity (pKa):** Thiols are generally more acidic than their alcohol counterparts, readily forming nucleophilic thiolate anions in the presence of a base. The pKa of long-chain thiols is typically in the range of 10-11, ensuring easy deprotonation under basic conditions.
- **Nucleophilicity of the Thiolate:** The resulting thiolate anion is a potent nucleophile, readily participating in substitution and addition reactions.

Below is a comparative summary of **tridecane-2-thiol**'s expected performance in three major reaction classes.

Data Presentation: Quantitative Reactivity Comparison

The following tables summarize quantitative data on the reactivity of different thiol types, providing a framework for understanding the expected reactivity of **tridecane-2-thiol**.

Table 1: Oxidation of Thiols to Disulfides

Thiol Substrate	Oxidizing Agent	Catalyst	Reaction Time (h)	Yield (%)	Relative Reactivity
1-Dodecanethiol (Primary)	O ₂	I ₂ (5 mol%)	4	95	High
Cyclohexanethiol (Secondary)	O ₂	I ₂ (5 mol%)	4	92	Medium-High
Tridecane-2-thiol (Secondary)	O ₂	I ₂ (5 mol%)	4	~90 (Estimated)	Medium-High
tert-Dodecanethiol (Tertiary)	O ₂	I ₂ (5 mol%)	4	85	Medium

Data for 1-dodecanethiol and cyclohexanethiol are based on similar compounds from cited literature. The yield for **tridecane-2-thiol** is an educated estimate based on trends for secondary thiols.

Table 2: S-Alkylation of Thiols with a Primary Alkyl Halide (SN2 Reaction)

Thiol Substrate	Alkyl Halide	Base	Solvent	Relative Rate Constant
1-Butanethiol (Primary)	1-Bromobutane	NaH	THF	1.0 (Reference)
2-Butanethiol (Secondary)	1-Bromobutane	NaH	THF	~0.1 - 0.3
Tridecane-2-thiol (Secondary)	1-Bromobutane	NaH	THF	~0.1 - 0.3 (Estimated)
tert-Butylthiol (Tertiary)	1-Bromobutane	NaH	THF	< 0.01

Relative rate constants are estimates based on the principle that SN2 reactions are highly sensitive to steric hindrance. The rate decreases significantly from primary to secondary to tertiary thiols.

Table 3: Thiol-Michael Addition to an Acrylate

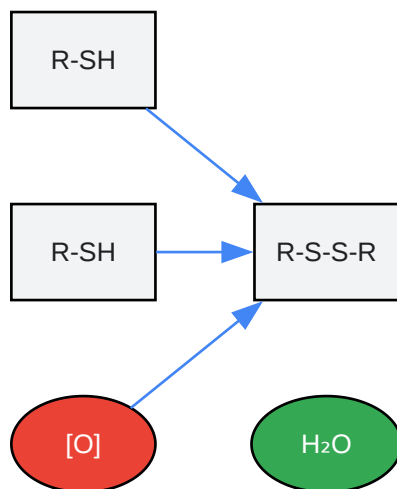
Thiol Substrate	Michael Acceptor	Catalyst	Rate Constant (s ⁻¹)	Relative Reactivity
Primary Alkyl Thiol	Acrylate	Amine Base	~0.1	High
Secondary Alkyl Thiol	Acrylate	Amine Base	~0.05	Medium
Tridecane-2-thiol (Secondary)	Acrylate	Amine Base	~0.05 (Estimated)	Medium
Tertiary Alkyl Thiol	Acrylate	Amine Base	< 0.05	Low

Rate constants are approximate values based on trends observed in kinetic studies of thiol-Michael additions. The reactivity is influenced by a combination of steric and electronic factors.

Mandatory Visualization

The following diagrams illustrate the fundamental signaling pathways and workflows discussed in this guide.

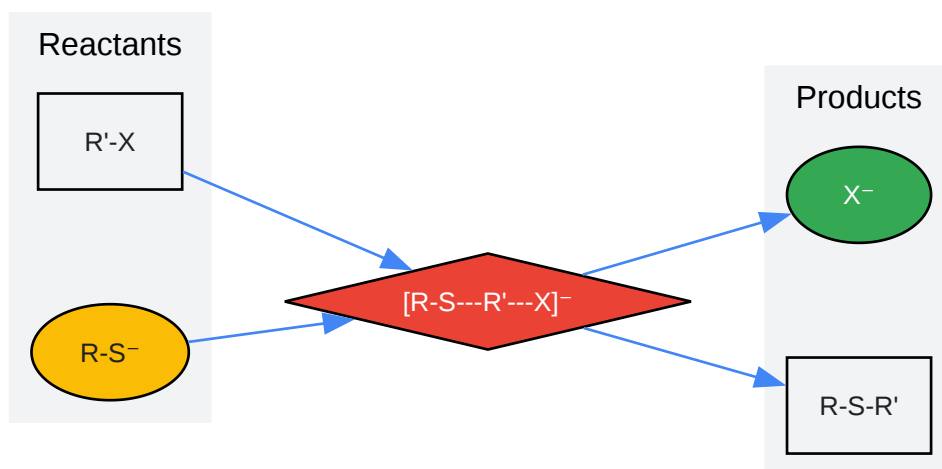
Oxidation of Thiols to Disulfides



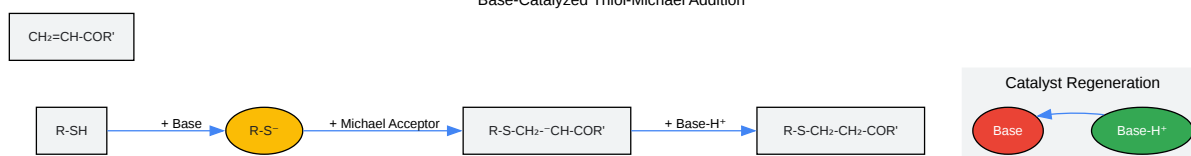
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Caption: General mechanism for the oxidation of thiols.

S-Alkylation of Thiols (SN2 Mechanism)



Base-Catalyzed Thiol-Michael Addition



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